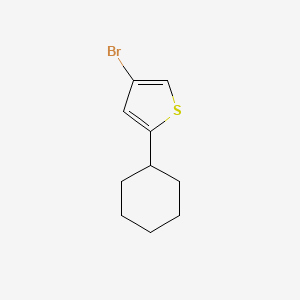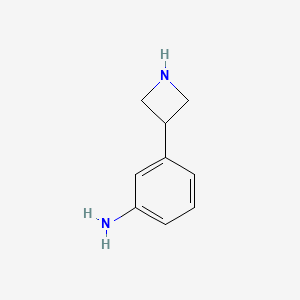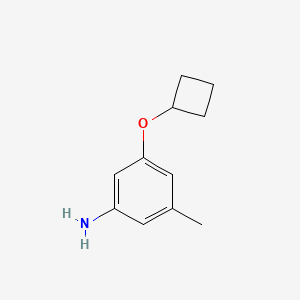
4-Bromo-2-cyclohexylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-cyclohexylthiophene is an organic compound with the molecular formula C10H13BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a cyclohexyl group attached to the thiophene ring makes this compound unique and interesting for various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2-cyclohexylthiophene can be synthesized through several methods. One common approach involves the bromination of 2-cyclohexylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-cyclohexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Coupling Products: The reaction with aryl or vinyl boronic acids yields biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-cyclohexylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-cyclohexylthiophene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-cyclohexylthiophene: Similar in structure but with different substitution patterns.
2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene: Exhibits different electronic properties due to additional substituents.
Uniqueness
4-Bromo-2-cyclohexylthiophene is unique due to the specific positioning of the bromine and cyclohexyl groups on the thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C10H13BrS |
|---|---|
Molekulargewicht |
245.18 g/mol |
IUPAC-Name |
4-bromo-2-cyclohexylthiophene |
InChI |
InChI=1S/C10H13BrS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChI-Schlüssel |
LNHWVKKUSUNIPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)


![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)
![Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217588.png)
![3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13217596.png)
amine](/img/structure/B13217601.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)


![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
